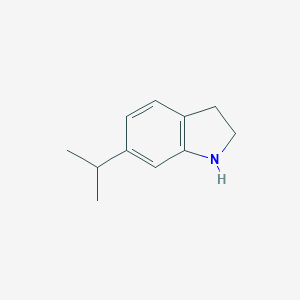

6-Isopropylindoline

Description

Structure

3D Structure

Properties

CAS No. |

122299-59-6 |

|---|---|

Molecular Formula |

C11H15N |

Molecular Weight |

161.24 g/mol |

IUPAC Name |

6-propan-2-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C11H15N/c1-8(2)10-4-3-9-5-6-12-11(9)7-10/h3-4,7-8,12H,5-6H2,1-2H3 |

InChI Key |

QZEQZIPFKWYJFS-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC2=C(CCN2)C=C1 |

Canonical SMILES |

CC(C)C1=CC2=C(CCN2)C=C1 |

Synonyms |

1H-Indole,2,3-dihydro-6-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 6 Isopropylindoline

Electrophilic Substitution Reactions and Regioselectivity

The benzene (B151609) ring of 6-isopropylindoline is highly activated towards electrophilic aromatic substitution (SEAr) due to the powerful electron-donating effects of both the secondary amine and the isopropyl group. The regiochemical outcome of such reactions is determined by the combined directing influence of these two substituents.

The secondary amine is a potent activating group and an ortho, para-director. In the indoline (B122111) scaffold, the position para to the nitrogen atom is C5, and the position ortho to it is C7. Therefore, the nitrogen atom strongly directs incoming electrophiles to these two positions. The isopropyl group at C6 is also an activating, ortho, para-director. It directs electrophiles to the C5 and C7 positions. Consequently, both groups reinforce the activation of the C5 and C7 positions, making them the primary sites for electrophilic attack.

The ultimate regioselectivity between C5 and C7 depends on a balance of electronic and steric factors.

C5-Substitution: This position is electronically favored as it is para to the strong nitrogen donor and ortho to the isopropyl group.

C7-Substitution: This position is ortho to the nitrogen atom. Steric hindrance from the adjacent five-membered ring and the isopropyl group at C6 could influence the accessibility of this site for bulky electrophiles.

In the related indole (B1671886) system, electrophilic substitution occurs overwhelmingly at the C3 position of the pyrrole (B145914) ring, which is about 1013 times more reactive than benzene. youtube.com However, in indoline, this position is saturated, shifting the reactivity to the benzene portion of the molecule. For electrophilic substitution on the carbocyclic (benzene) ring to occur in indoles, the more reactive C2 and C3 positions generally need to be substituted first. youtube.com An exception arises in strongly acidic conditions that protonate C3, deactivating the five-membered ring and directing substitution to C5. youtube.com In the case of this compound, the benzene ring is the primary site of reaction. Studies on 4-substituted indoles have shown that the electronic nature of the nitrogen protecting group can influence regioselectivity, with electron-withdrawing groups potentially favoring substitution on the benzene ring. beilstein-journals.org

| Position | Directing Effect from Nitrogen (at C1) | Directing Effect from Isopropyl (at C6) | Predicted Reactivity |

| C4 | meta | meta | Disfavored |

| C5 | para (Strongly Activating) | ortho (Activating) | Highly Favored |

| C7 | ortho (Strongly Activating) | ortho (Activating) | Favored (potential steric hindrance) |

Acid-Base Properties and Protonation Studies of the Nitrogen Atom

The nitrogen atom in this compound is a secondary amine and thus exhibits basic properties. Its basicity is significantly different from its aromatic counterpart, indole. The lone pair of electrons on the nitrogen in indole is delocalized as part of the 10-π aromatic system, making it a very weak base with protonation preferentially occurring at the C3 position in strong acids (pKa of the protonated form is -3.6). wikipedia.org

In contrast, the nitrogen in indoline has a localized lone pair on an sp3-hybridized atom, rendering it much more basic, similar to other N-alkylanilines. The pKa of the N-H bond in indole is approximately 17, indicating it can be deprotonated by strong bases. quimicaorganica.orgquimicaorganica.org For this compound, the presence of the electron-donating isopropyl group on the benzene ring increases the electron density at the nitrogen atom through an inductive effect, thereby enhancing its basicity compared to unsubstituted indoline.

Protonation studies on similar heterocyclic systems, such as N-methyl piperazine, have utilized theoretical calculations to determine the preferred site of protonation and the influence of the solvent. quimicaorganica.org For this compound, protonation will unequivocally occur at the nitrogen atom.

| Compound | Structure Type | pKa (Conjugate Acid) | Comments |

| Indole | Aromatic Heterocycle | -3.6 wikipedia.org | Protonation occurs at C3, not N. wikipedia.org |

| Aniline (B41778) | Primary Arylamine | 4.6 | Reference for aromatic amines. |

| Indoline | Secondary Arylamine | ~5.0 (estimated) | Significantly more basic than indole. |

| This compound | Alkyl-substituted Indoline | >5.0 (estimated) | Expected to be more basic than indoline due to the electron-donating isopropyl group. |

Cycloaddition Reactions and Ring Transformations

The indoline nucleus itself, being largely saturated in the five-membered ring, does not typically participate directly in pericyclic cycloaddition reactions as a diene or dienophile. However, the related indole framework is known to undergo such reactions. The C2-C3 π-bond of indoles can participate in [4+2] and [3+2] cycloaddition reactions to construct fused-ring systems like tetrahydrocarbazoles and cyclopentannulated indolines. acs.orgnih.gov These reactions often require specific activation, such as the presence of an electron-withdrawing group on the indole or photocatalysis. nih.gov

Synthetic strategies often employ cycloaddition reactions to construct the indoline skeleton itself. For instance, intramolecular Diels-Alder reactions of appropriately substituted aminofurans can yield indolines after a sequence of ring-opening and dehydration steps. acs.org Other methods include the [3+2] cycloaddition of arynes with γ-amino-α,β-unsaturated esters and the [4+1] cycloaddition of vinyl benzoxazinones with N-tosylhydrazones to afford functionalized indolines. organic-chemistry.org

Ring transformations of the indoline core are also conceivable. The indole ring, for example, can be expanded to a quinoline (B57606) via reaction with a carbene, which involves a cyclopropanation followed by ring-opening. quimicaorganica.org While specific examples for this compound are not prevalent, similar principles could be applied to achieve ring expansions or other skeletal rearrangements under appropriate conditions.

Functional Group Interconversions on the Isopropylindoline Core

The this compound scaffold allows for a variety of functional group interconversions (FGIs) at the nitrogen atom, on the aromatic ring, or on the isopropyl substituent. These transformations are crucial for the synthesis of diverse derivatives.

N-Functionalization: The secondary amine is readily functionalized.

N-Alkylation: Reaction with alkyl halides or reductive amination can introduce a variety of substituents on the nitrogen. Iridium-catalyzed dehydrogenative N-alkylation using alcohols is a modern and efficient method. organic-chemistry.orgorganic-chemistry.org

N-Acylation: Treatment with acyl chlorides or anhydrides provides the corresponding N-acylindolines. This is a common strategy to modify the electronic properties of the nitrogen or to install a protecting group.

Dehydrogenation (Aromatization): The indoline ring can be oxidized to the corresponding indole. This is a key transformation, and various reagents can accomplish this, including palladium catalysts with a hydrogen acceptor or other oxidizing agents. organic-chemistry.org This converts the aniline-like system into the electron-rich indole system, fundamentally altering its reactivity.

Modification of the Isopropyl Group: The benzylic protons of the isopropyl group are susceptible to radical reactions or oxidation under certain conditions, potentially allowing for further functionalization at this position.

| Transformation | Substrate Moiety | Reagents/Conditions | Product Moiety |

| N-Alkylation | Secondary Amine | R-X, Base; or R'CHO, NaBH3CN | Tertiary Amine |

| N-Acylation | Secondary Amine | RCOCl, Base | Amide |

| Dehydrogenation | Indoline Ring | Pd/C, Heat; or other oxidizing agents | Indole Ring |

| Halogenation | Aromatic Ring (C5/C7) | NBS, NCS, NIS | Aryl Halide |

| Nitration | Aromatic Ring (C5/C7) | HNO3, H2SO4 | Nitro-aryl |

Friedel-Crafts Aminoalkylation Reactions

Friedel-Crafts reactions are a cornerstone of aromatic chemistry, involving the alkylation or acylation of an aromatic ring. libretexts.org The electron-rich nature of the this compound benzene ring makes it an excellent nucleophile for such reactions. While classical Friedel-Crafts reactions on the parent indole preferentially occur at the C3 position, the saturation in indoline directs this reactivity to the carbocyclic ring. nih.gov

Aminoalkylation, a variant of the Friedel-Crafts reaction, involves the reaction of an aromatic nucleophile with an electrophilic imine or iminium ion. This is often referred to as a Mannich-type reaction. This compound can act as the nucleophilic component in these reactions. The reaction of indoles with imines, often catalyzed by chiral organocatalysts or metal complexes, provides a direct route to 3-indolyl-methanamine structures. nih.gov

For this compound, the aminoalkylation would proceed via electrophilic attack on the activated benzene ring. The regioselectivity would again be directed to the C5 and C7 positions, governed by the electronic and steric factors discussed previously. Research on hydroxyindoles has demonstrated that Friedel-Crafts reactions can be directed to the carbocyclic ring, providing a strong precedent for the feasibility of such reactions on activated indoline systems. acs.orgacs.org The reaction of this compound with an electrophile like a ketimine, in the presence of a suitable Lewis or Brønsted acid catalyst, would be expected to yield C5- or C7-aminoalkylated products.

| Reaction Type | Electrophile | Catalyst (Example) | Predicted Site of Attack |

| Friedel-Crafts Alkylation | Alkyl Halide (R-X) | AlCl3 | C5 and/or C7 |

| Friedel-Crafts Acylation | Acyl Halide (RCO-X) | AlCl3 | C5 and/or C7 |

| Aminoalkylation | Imine / Iminium Ion | Brønsted or Lewis Acid | C5 and/or C7 |

Advanced Spectroscopic Characterization and Structural Analysis of 6 Isopropylindoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 6-isopropylindoline, specific chemical shifts and coupling constants would be expected for the protons and carbons of the indoline (B122111) core and the isopropyl substituent.

¹H NMR Spectral Analysis

In a hypothetical ¹H NMR spectrum of this compound, one would anticipate signals corresponding to the aromatic protons, the protons of the five-membered heterocyclic ring, and the protons of the isopropyl group. The aromatic protons on the benzene (B151609) ring would likely appear as a complex multiplet pattern, influenced by the substitution. The protons on the C2 and C3 positions of the indoline ring would typically resonate as triplets in the aliphatic region. The isopropyl group would be characterized by a doublet for the two methyl groups and a septet for the methine proton.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum would provide information on all unique carbon atoms in the molecule. youtube.com One would expect distinct signals for the carbons of the benzene ring, with the carbon attached to the isopropyl group showing a characteristic chemical shift. The C2 and C3 carbons of the indoline ring would appear in the aliphatic region. The isopropyl group would exhibit two signals: one for the two equivalent methyl carbons and another for the methine carbon.

Two-Dimensional NMR Techniques

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals of this compound. COSY spectra would reveal proton-proton coupling networks, helping to connect adjacent protons, while HSQC would correlate directly bonded proton and carbon atoms.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A key feature would be the N-H stretching vibration of the secondary amine in the indoline ring. Aromatic C-H stretching and C=C stretching bands would also be present. The aliphatic C-H stretching and bending vibrations from the isopropyl group and the indoline ring's saturated portion would be observed in their respective regions.

Raman Spectroscopy (FT-Raman)

Raman spectroscopy would provide complementary information to FT-IR. The aromatic ring vibrations are typically strong in Raman spectra. Symmetrical vibrations and bonds involving non-polar groups, such as the C-C bonds of the isopropyl group, would also be expected to give rise to distinct Raman signals.

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is a valuable tool for characterizing the electronic structure of organic molecules, including indoline derivatives. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones, providing insights into the conjugated π-electron systems within the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of indoline and its derivatives is characterized by electronic transitions within the bicyclic aromatic system. The indole (B1671886) ring, a common chromophore in many biomolecules, exhibits two primary low-energy electronic transitions, designated as ¹Lₐ and ¹Lₑ. nih.gov These transitions are sensitive to the nature and position of substituents on both the benzene and pyrrole (B145914) rings. nih.gov

Substituents on the benzene ring can modulate the energies of the ¹Lₐ and ¹Lₑ transitions. nih.gov For instance, electron-donating groups can cause a bathochromic (red) shift in the absorption maxima, while electron-withdrawing groups may lead to a hypsochromic (blue) shift. The solvent polarity also plays a crucial role, with more polar solvents often causing a bathochromic shift of the long-wavelength absorption maximum in many indole derivatives. core.ac.uk

While specific UV-Vis absorption data for this compound is not extensively documented in the reviewed literature, the general principles of indole spectroscopy suggest that the isopropyl group at the 6-position, being a weak electron-donating group, would likely result in minor shifts in the absorption bands compared to the parent indoline molecule. A systematic study of various substituted indoles has shown that the position of the substituent on the benzyl (B1604629) ring significantly influences the energies of the ¹Lₐ and ¹Lₑ transitions. nih.gov

A study on various indole derivatives in cyclohexane (B81311) and water revealed a range of absorption maxima for the ¹Lₐ and ¹Lₑ bands. nih.gov This highlights the sensitivity of the electronic transitions to the substitution pattern. Theoretical calculations, such as those based on the Pariser-Parr-Pople (PPP) method, have been employed to correlate experimental spectral data with calculated electronic transitions, providing deeper insights into the distribution of π-electrons in the ground and excited states of indole derivatives. core.ac.uk

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio of their ions. In the context of this compound derivatives, mass spectrometry provides valuable information on fragmentation patterns, which can be used for structural confirmation.

High-resolution mass spectrometry (HRMS) with techniques like electrospray ionization (ESI) is commonly used to obtain precise mass measurements, allowing for the determination of the elemental composition of the molecule. acs.org The fragmentation of indoline derivatives under mass spectrometric conditions often involves characteristic losses of substituents and cleavages of the heterocyclic ring.

For instance, a study on prenylated indole derivatives revealed that a common fragmentation pathway involves the loss of an isopentene group from the C-3 position, followed by the loss of the substituent at the N-1 position. nih.gov While this compound does not have a prenyl group, the principle of substituent loss is applicable. For this compound, one would expect to observe the molecular ion peak [M]⁺, followed by fragmentation involving the loss of the isopropyl group or parts thereof.

Based on general fragmentation patterns of substituted indolines, a hypothetical fragmentation table for this compound is presented below.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Plausible Fragmentation Pathway |

| [M]⁺ | This compound | 161.25 | Molecular Ion |

| [M-CH₃]⁺ | 146.22 | Loss of a methyl group from the isopropyl substituent | |

| [M-C₃H₇]⁺ | 118.17 | Loss of the entire isopropyl group |

This table is illustrative and actual fragmentation would need to be confirmed experimentally. The use of tandem mass spectrometry (MS/MS) can further aid in the structural characterization by providing detailed information about the fragmentation pathways of selected precursor ions. nih.gov

X-ray Diffraction Studies

Single Crystal X-ray Diffraction (SC-XRD) for Molecular and Crystal Structure Determination

In the crystal structure of this derivative, the indole ring system is essentially planar. nih.gov The isopropyl group at the 6-position will have its own conformational flexibility. The precise bond lengths and angles within the indoline core are key parameters determined by SC-XRD. For comparison, selected bond distances and angles for an indoline derivative are provided in the table below. researchgate.net

| Parameter | Value |

| Bond Distances (Å) | |

| C2–C3 | 1.383(5) |

| C2–C8 | 1.502(5) |

| C8–C9 | 1.538(5) |

| C9–N1 | 1.510(5) |

| C3–N1 | 1.431(4) |

| **Bond Angles (°) ** | |

| C3–C2–C8 | 110.5(3) |

| C2–C3–N1 | 108.2(3) |

| N1–C9–C8 | 101.3(3) |

| C3–N1–C9 | 108.5(3) |

The planarity of the indoline ring system and the orientation of the isopropyl substituent would be key features to be determined from a single crystal X-ray diffraction study of this compound.

Analysis of Intermolecular Interactions in Crystal Lattices

The packing of molecules in a crystal is directed by a variety of intermolecular interactions, which can range from strong hydrogen bonds to weaker interactions like van der Waals forces. nih.govresearchgate.net The study of these interactions is crucial for understanding the solid-state properties of a material. nih.gov

In the crystal structure of 1-(12-bromododecyl)indoline-2,3-dione, C—H⋯O hydrogen bonds and π-stacking interactions are significant in determining the crystal packing, leading to a micellar-like structure. nih.gov Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular contacts in a crystal. For this indoline derivative, H⋯H, H⋯O/O⋯H, and H⋯Br/Br⋯H contacts were found to be the most important. nih.gov

N-H⋯π and C-H⋯π interactions are now recognized as significant non-covalent interactions that play a crucial role in the stabilization of crystal structures and in biological systems. nih.gov These interactions involve the donation of electron density from a π-system (an aromatic ring) to a hydrogen atom attached to a nitrogen or carbon atom.

A detailed analysis of the crystal structure of 6-isopropyl-3-(2-nitro-1-phenylethyl)-1H-indole reveals the presence of a dominant N-H⋯π interaction. nih.goviucr.org In this structure, the N-H group of the indole ring acts as a hydrogen bond donor, and the π-system of the benzene ring of an adjacent molecule acts as the acceptor. nih.gov This interaction links the molecules into chains. nih.goviucr.org

The packing is further consolidated by C-H⋯π interactions. nih.gov The geometric parameters of these interactions, such as the H⋯π distance and the donor-H⋯π angle, are critical in defining their strength and directionality. In the aforementioned derivative, the N-H⋯π bond is reinforced by C-H⋯π bonds. nih.gov The table below, derived from a study of indole derivatives, illustrates the typical geometry of such interactions. nih.gov

| Interaction Type | D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** |

| N-H⋯π | N-H···Cg | 0.86 | 2.59 | 3.431(3) | 165 |

| C-H⋯π | C-H···Cg | 0.93 | 2.85 | 3.753(4) | 164 |

D = Donor atom (N or C), H = Hydrogen, A = Acceptor (Cg = centroid of the π-ring). Data is illustrative and based on a representative indole derivative.

Non-Covalent Interactions

The study of non-covalent interactions in derivatives of this compound is crucial for understanding their supramolecular chemistry and for the rational design of materials with specific properties. While detailed crystallographic and spectroscopic analyses specifically for this compound derivatives are not extensively documented in publicly available research, the principles of non-covalent interactions can be applied to predict their behavior.

Non-covalent interactions are weaker than covalent bonds and include forces such as van der Waals forces, π-π stacking, and C-H···π interactions. nih.gov In the context of this compound derivatives, the isopropyl group at the 6-position of the indoline ring system can significantly influence these interactions. The bulky and hydrophobic nature of the isopropyl group can lead to steric hindrance, which in turn affects the packing of molecules in a crystal lattice.

The aromatic indoline core provides a platform for π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The presence and nature of substituents on the indoline ring and on the nitrogen atom would modulate the electron density of the aromatic system, thereby tuning the strength and geometry of these π-π interactions.

Furthermore, the C-H bonds of the isopropyl group and the indoline ring can act as donors for C-H···π interactions, where a hydrogen atom interacts with the π-electron cloud of a nearby aromatic ring. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR methods like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide experimental evidence for the presence and proximity of such non-covalent interactions in solution. X-ray crystallography remains the definitive method for the precise characterization of these interactions in the solid state.

Table 1: Potential Non-Covalent Interactions in this compound Derivatives

| Interaction Type | Participating Moieties | Potential Significance |

| π-π Stacking | Indoline aromatic rings | Influences crystal packing and electronic properties. |

| van der Waals Forces | Isopropyl groups and other alkyl substituents | Contribute to the overall stability of the molecular assembly. |

| C-H···π Interactions | C-H bonds of the isopropyl group and the indoline ring with adjacent aromatic systems | Directs the orientation of molecules in the solid state and in complexes. |

| Dipole-Dipole Interactions | Polar substituents on the indoline ring | Affects solubility and intermolecular recognition. |

Hydrogen Bonding Networks

Hydrogen bonding plays a pivotal role in determining the structure and function of molecular systems. For derivatives of this compound, the potential for hydrogen bonding is primarily dependent on the nature of the substituent on the indoline nitrogen and any other functional groups attached to the aromatic ring.

The secondary amine of the parent indoline structure is a classic hydrogen bond donor. In derivatives where this N-H bond is present, it can form strong hydrogen bonds with suitable acceptor atoms such as oxygen or nitrogen on neighboring molecules. This can lead to the formation of well-defined one-, two-, or three-dimensional hydrogen-bonding networks. For instance, if a derivative contains a carboxyl group or a hydroxyl group, intricate networks involving N-H···O and O-H···N hydrogen bonds can be anticipated.

The analysis of these hydrogen bonding networks is typically performed using single-crystal X-ray diffraction, which provides precise information on bond lengths and angles. Spectroscopic methods like Fourier-Transform Infrared (FT-IR) spectroscopy can also be employed to study hydrogen bonding, as the stretching frequency of the N-H bond is sensitive to its involvement in such interactions. A shift to a lower wavenumber is indicative of hydrogen bond formation.

In cases where the indoline nitrogen is tertiary (i.e., substituted with a group other than hydrogen), it can still act as a hydrogen bond acceptor. The presence of other functional groups on the molecule then becomes the primary determinant of the hydrogen bonding patterns.

Table 2: Potential Hydrogen Bonding Scenarios in this compound Derivatives

| Donor | Acceptor | Resulting Network Motif |

| N-H (Indoline) | O=C (e.g., from an amide or carboxylate) | Chains or sheets |

| N-H (Indoline) | N (e.g., from a pyridine (B92270) or imidazole) | Dimeric or polymeric structures |

| O-H (e.g., from a hydroxyl substituent) | N (Indoline) | Intermolecular association |

| C-H (Aromatic/Aliphatic) | O/N (Weak hydrogen bonds) | Stabilization of crystal packing |

It is important to note that the interplay between the bulky isopropyl group and the hydrogen bonding capabilities will ultimately dictate the final supramolecular architecture of these compounds.

Computational Chemistry and Theoretical Investigations of 6 Isopropylindoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool in quantum chemistry for investigating the electronic structure and properties of molecules. nih.gov This method is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. DFT calculations offer a favorable balance between accuracy and computational cost, making them well-suited for studying a wide range of molecular systems, including indoline (B122111) derivatives. These calculations can provide valuable insights into molecular geometry, vibrational frequencies, electronic properties, and reactivity. nih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For flexible molecules like 6-isopropylindoline, which has a non-planar five-membered ring and a rotatable isopropyl group, conformational analysis is crucial. This involves identifying various possible conformers and determining their relative stabilities. nih.govekb.eg

Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), researchers can systematically explore the potential energy surface of a molecule. ekb.eg For the indoline core, the five-membered ring can adopt different puckered conformations. The orientation of the isopropyl group at the 6-position relative to the bicyclic ring system would also give rise to different rotational isomers (rotamers). The calculations would involve starting with various initial geometries and allowing the optimization algorithm to find the local and global energy minima. The relative energies of these optimized conformers provide information on their population distribution at a given temperature.

Table 1: Representative Optimized Geometrical Parameters for Indoline (Calculated)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-N | 1.46 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-C (aliphatic) | 1.53 - 1.54 |

| N-H | 1.01 |

| C-N-C | 109.5 |

| H-N-H | 109.2 |

Note: This table presents typical bond lengths and angles for the parent indoline structure as a reference. The actual values for this compound would be influenced by the isopropyl substituent.

Prediction of Vibrational Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule in its ground state. rsc.orgresearchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the harmonic vibrational frequencies.

These predicted spectra are invaluable for interpreting experimental IR and Raman data. nih.gov Each calculated vibrational mode can be animated to visualize the atomic motions, allowing for a definitive assignment of the observed spectral bands to specific functional groups and vibrational types (e.g., N-H stretch, C-H bend, ring deformation). For this compound, DFT would predict characteristic frequencies for the N-H stretching of the indoline nitrogen, the aromatic C-H stretching of the benzene (B151609) ring, the aliphatic C-H stretching of the five-membered ring and the isopropyl group, and various ring puckering and deformation modes. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical method. nih.gov

Table 2: Selected Predicted Vibrational Frequencies for Indole (B1671886) (A Related Heterocycle)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | ~3500 |

| Aromatic C-H Stretch | 3100 - 3200 |

| CH₂ Asymmetric Stretch | ~2950 |

| CH₂ Symmetric Stretch | ~2850 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | ~1290 |

Note: This table is based on data for indole and serves as an illustration. rsc.orgresearchgate.net The vibrational modes of this compound would show additional frequencies corresponding to the isopropyl group.

Frontier Molecular Orbital (FMO) Theory and Global Reactivity Parameters

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Potential (μ): μ ≈ (E_HOMO + E_LUMO) / 2

Chemical Hardness (η): η ≈ (E_LUMO - E_HOMO) / 2

Global Electrophilicity Index (ω): ω = μ² / (2η)

These parameters provide a quantitative measure of the molecule's reactivity. For this compound, the electron-donating nature of the indoline nitrogen and the alkyl group would influence the energy and distribution of the HOMO, while the aromatic ring would contribute to both the HOMO and LUMO.

Table 3: Illustrative FMO Data for an Indole Derivative

| Parameter | Value (eV) |

| E_HOMO | -5.80 |

| E_LUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

| Chemical Potential (μ) | -3.50 |

| Chemical Hardness (η) | 2.30 |

Note: These are representative values for an indole derivative and would differ for this compound. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential. libretexts.org

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. In this compound, this would likely be concentrated around the nitrogen atom due to its lone pair of electrons. researchgate.net

Blue regions represent areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly the N-H proton. researchgate.net

Green regions denote areas of neutral potential. researchgate.net

By analyzing the MEP map of this compound, one can predict the most probable sites for protonation, hydrogen bonding, and interactions with other charged species. nih.gov

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. wikipedia.org This method allows for the quantitative study of delocalization effects, such as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater electron delocalization. researchgate.netuba.ar For this compound, NBO analysis could reveal:

The hybridization of the atoms.

The nature of the bonds (e.g., sigma, pi).

Hyperconjugative interactions between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C bonds (n → σ*).

Interactions between the π-orbitals of the benzene ring and the adjacent sigma bonds (π → σ* and σ → π*).

Table 4: Representative NBO Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (1) N | σ* (C-C) | ~5.0 |

| π (C=C) | π* (C=C) | ~20.0 |

| σ (C-H) | σ* (C-C) | ~2.5 |

Note: This table shows typical stabilization energies for interactions in related systems. The specific interactions and energies for this compound would need to be calculated.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including their electronic absorption spectra (UV-Vis). cecam.orgq-chem.com TD-DFT can predict the energies of electronic transitions from the ground state to various excited states, as well as the oscillator strengths of these transitions, which determine the intensity of the absorption bands. rsc.org

By performing a TD-DFT calculation on the optimized geometry of this compound, one can simulate its UV-Vis spectrum. researchgate.net The results can be compared with experimental spectra to identify the nature of the electronic transitions, such as π → π* transitions within the aromatic ring or n → π* transitions involving the nitrogen lone pair. This analysis provides fundamental insights into the photophysical properties of the molecule. researchgate.net

Table 5: Illustrative TD-DFT Results for an Indoline Dye

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 2.58 | 480 | 0.85 |

| S₀ → S₂ | 3.10 | 400 | 0.15 |

| S₀ → S₃ | 3.54 | 350 | 0.05 |

Note: These values are representative of an indoline-based dye and are used for illustrative purposes. rsc.orgresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model used to analyze the electron density of a molecule, providing insights into chemical bonding and molecular structure. wikipedia.orgamercrystalassn.org Developed by Richard Bader, QTAIM defines atoms as three-dimensional basins of electron density, separated by surfaces of zero flux in the gradient vector field of the electron density. wikipedia.orgcambridge.org This partitioning allows for the calculation of various atomic properties.

A key aspect of QTAIM is the identification of critical points in the electron density, where the gradient is zero. These points are classified by their rank and signature. Of particular interest are bond critical points (BCPs), which are found along the path of maximum electron density between two bonded atoms, known as the bond path. wiley-vch.de The presence of a bond path is a universal indicator of a chemical bond. wiley-vch.de

The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide valuable information about the nature of the chemical bond. For instance, the value of ρ at the BCP is related to the bond order, while the sign of ∇²ρ distinguishes between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell interactions (∇²ρ > 0), such as ionic bonds, hydrogen bonds, and van der Waals interactions.

A QTAIM analysis of this compound would involve:

Locating Critical Points: Identifying all bond, ring, and cage critical points to define the molecular graph and understand the topology of the electron density.

Analyzing Bond Properties: Calculating ρ and ∇²ρ at each BCP to characterize the covalent bonds within the indoline ring system and the isopropyl substituent.

Investigating Non-Covalent Interactions: Analyzing potential intramolecular hydrogen bonds or other weak interactions that contribute to the molecule's conformation and stability.

While specific QTAIM data for this compound is unavailable, the following table illustrates the type of information that would be obtained from such an analysis, based on general principles.

| Bond | Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| C-C (aromatic) | Covalent | ~0.30 - 0.35 | Negative |

| C-N (indoline) | Covalent | ~0.25 - 0.30 | Negative |

| C-H | Covalent | ~0.27 - 0.29 | Negative |

| C-C (isopropyl) | Covalent | ~0.24 - 0.26 | Negative |

Note: The values in this table are hypothetical and serve to illustrate the expected data from a QTAIM analysis.

Hirshfeld Surface and Fingerprint Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal structure. nih.govbiointerfaceresearch.com The Hirshfeld surface is a three-dimensional surface defined around a molecule where the contribution to the electron density from the molecule itself is equal to the contribution from all other molecules in the crystal. nih.gov

By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify regions of close intermolecular contacts. The d_norm value is negative for contacts shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds, and is color-coded on the surface, typically with red indicating the strongest contacts. biointerfaceresearch.comrsc.org

A two-dimensional "fingerprint plot" can be generated from the Hirshfeld surface, which summarizes all intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). nih.gov The percentage contribution of different types of contacts (e.g., H···H, C···H, O···H) to the total Hirshfeld surface area can be calculated, providing a quantitative measure of the intermolecular interactions.

For this compound, a Hirshfeld surface analysis would reveal the nature and extent of intermolecular interactions that govern its packing in the solid state. Given its structure, the primary interactions would likely involve:

H···H contacts: Due to the abundance of hydrogen atoms in the molecule.

C···H contacts: Arising from interactions between the aromatic and aliphatic C-H groups.

N···H contacts: Involving the nitrogen atom of the indoline ring.

The following table presents representative data from a Hirshfeld surface analysis of an indole derivative, illustrating the type of quantitative information that would be obtained for this compound.

| Contact Type | Contribution (%) |

| H···H | 50 - 65 |

| C···H / H···C | 15 - 25 |

| N···H / H···N | 1 - 5 |

| Other | < 5 |

Note: This data is based on published analyses of similar indole-containing compounds and is for illustrative purposes only.

Theoretical Exploration of Reaction Mechanisms

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions, including the synthesis of heterocyclic compounds like indoline. Density Functional Theory (DFT) is a common method used to calculate the energies of reactants, products, transition states, and intermediates, allowing for the elucidation of reaction pathways. nih.gov

The synthesis of the indoline core can be achieved through various methods, and theoretical studies can help to understand the regioselectivity and stereoselectivity of these reactions. For instance, the Fischer indole synthesis, a classic method, involves the acid-catalyzed cyclization of an arylhydrazone. Computational modeling of this reaction for a substituted indole would involve:

Mapping the Potential Energy Surface: Calculating the energies of all stationary points along the proposed reaction coordinate.

Identifying Transition States: Locating the transition state structures and calculating their activation energies to determine the rate-determining step.

Analyzing Substituent Effects: Investigating how the isopropyl group at the 6-position influences the reaction pathway and the stability of intermediates.

Another important class of reactions for indoles is electrophilic aromatic substitution. The pyrrole (B145914) ring of indole is highly reactive towards electrophiles, with substitution typically occurring at the C3 position. researchgate.netbhu.ac.inpearson.com Theoretical studies can explain this preference by comparing the stability of the carbocation intermediates formed upon attack at different positions. For this compound, computational analysis would likely confirm that electrophilic attack at C3 is favored due to the effective delocalization of the positive charge by the nitrogen atom. bhu.ac.in

Furthermore, modern synthetic methods often employ transition metal catalysts, such as palladium, for the construction of the indole and indoline skeletons. mdpi.com Theoretical investigations of these catalytic cycles can provide detailed insights into the mechanism, including the role of the catalyst, the nature of the intermediates, and the factors controlling the reaction outcome. nih.gov

Research Applications and Broader Impact of 6 Isopropylindoline in Chemical Science

Role as a Synthetic Precursor and Chemical Intermediate

6-Isopropylindoline serves as a crucial starting material and intermediate in the synthesis of more complex molecules. Its indoline (B122111) core can be readily functionalized at various positions, allowing for the construction of a diverse range of derivatives. One notable application is its role as a precursor to this compound-2,3-dione, a key intermediate in the synthesis of various biologically active compounds. The transformation of an indoline to an isatin (B1672199) (indoline-2,3-dione) is a common synthetic strategy, and the presence of the 6-isopropyl group can be leveraged to tune the properties of the final products.

The synthesis of substituted indolines, including those with functional groups like isopropyl, is an active area of research. Photocatalyzed methods have been developed for the preparation of substituted indolines, which are tolerant of a wide range of functional groups. acs.org These green, metal-free procedures offer an alternative to traditional methods and highlight the importance of accessing diverse indoline building blocks like this compound. acs.org

Utility as a Privileged Scaffold and Building Block in Heterocyclic Synthesis

The indoline framework is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide spectrum of biological activities. The incorporation of a 6-isopropyl group onto this scaffold can significantly impact the pharmacological profile of the resulting molecules. Structure-activity relationship (SAR) studies on various classes of indoline-based compounds have demonstrated that substituents on the aromatic ring play a critical role in modulating their potency and selectivity for specific biological targets. nih.govmdpi.com

For instance, in the development of tyrosine kinase inhibitors, substitutions on the indolin-2-one scaffold have been shown to be crucial for achieving selectivity towards particular receptor tyrosine kinases. nih.gov While specific studies on this compound as a privileged scaffold are not extensively documented, the general principles of indoline-based drug design suggest that the lipophilic and electron-donating nature of the isopropyl group at the 6-position can be exploited to enhance binding affinity and pharmacokinetic properties. The development of synthetic methods to create substituted indolines further underscores their importance as building blocks for creating libraries of potential drug candidates. acs.org

Investigation in Ligand Design for Catalytic Systems

The use of chiral ligands is paramount in asymmetric catalysis for the synthesis of enantiomerically pure compounds. While direct applications of this compound in ligand design are not widely reported, the indoline scaffold itself is a valuable core for the development of chiral ligands. The nitrogen atom of the indoline can be readily incorporated into chelating structures, and the aromatic backbone provides a rigid framework for controlling the steric and electronic environment around a metal center.

Chiral Ligand Development and Enantioselective Catalysis

The development of chiral ligands based on heterocyclic scaffolds is a thriving area of research. The synthesis of chiral indolines and their subsequent use in enantioselective catalysis have been demonstrated. Although specific examples utilizing a this compound core are not prevalent in the reviewed literature, the principles of ligand design suggest its potential. The isopropyl group could influence the stereochemical outcome of a catalytic reaction by exerting specific steric effects in the transition state.

Exploration in Materials Science for Advanced Properties (e.g., Nonlinear Optical Properties)

Indoline derivatives have garnered significant attention in the field of materials science, particularly for their nonlinear optical (NLO) properties. NLO materials are crucial for applications in optoelectronics and photonics. The design of NLO chromophores often involves a donor-π-acceptor (D-π-A) structure. The indoline moiety, being electron-rich, can serve as an effective electron donor in such systems.

Research has shown that novel NLO chromophores based on indoline donors and various acceptors exhibit excellent electro-optic activity and high thermal stability. rsc.org The introduction of different substituents on the indoline ring can be used to fine-tune the NLO properties. While specific research on this compound for NLO applications is limited, the electron-donating nature of the isopropyl group suggests its potential to enhance the donor strength of the indoline core, which could lead to improved NLO performance. The synthesis and characterization of indole-containing chromophores have demonstrated that they can exhibit superior optical nonlinearity compared to their aniline (B41778) analogues. acs.org

| Chromophore Type | Key Features | Potential Application |

| Indoline-based D-π-A | Indoline donor, TCF acceptor, modified polyene bridge. rsc.org | Nonlinear optics |

| Indole-containing push-pull | Indole (B1671886) donor, various acceptors and π-conjugated moieties. acs.org | Second-order nonlinear optics |

The data in the table above, derived from studies on related indoline and indole chromophores, illustrates the general strategies employed in designing NLO materials with these scaffolds. The exploration of this compound within such D-π-A frameworks could be a promising avenue for the development of new, high-performance NLO materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.